(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Description
Properties
CAS No. |
623935-21-7 |
|---|---|
Molecular Formula |
C29H23N5O3S |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H23N5O3S/c1-18-15-20(11-14-24(18)37-3)26-21(17-33(31-26)22-7-5-4-6-8-22)16-25-28(35)34-29(38-25)30-27(32-34)19-9-12-23(36-2)13-10-19/h4-17H,1-3H3/b25-16- |
InChI Key |
WBCUIBXYPTWAKF-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via a [3+2] cycloaddition between a substituted hydrazine and a β-keto aldehyde. A representative protocol involves:
-
Reacting 4-methoxy-3-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.
-
Treating the enamine with phenylhydrazine in acetic acid under reflux to yield 1-phenyl-3-(4-methoxy-3-methylphenyl)-1H-pyrazole.
-
Formylation of the pyrazole at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) to produce Intermediate A .
Key Reaction Conditions :
-
Enamine formation: DMF-DMA, 100°C, 6 hours.
-
Cyclization: Phenylhydrazine, AcOH, reflux, 12 hours.
-
Formylation: POCl₃ (2 eq), DMF (3 eq), 0°C → rt, 4 hours.
Synthesis of Intermediate B: 2-(4-Methoxyphenyl)-5-methylene- thiazolo[3,2-b][1, triazol-6(5H)-one
Thiazolo-Triazole Core Construction
The thiazolo[3,2-b]triazole system is assembled via a tandem cyclization strategy:
-
Step 1 : Condensation of 4-methoxyphenyl isothiocyanate with methyl hydrazinecarboxylate to form 4-(4-methoxyphenyl)-1H-1,2,4-triazole-3(5H)-thione.
-
Step 2 : Alkylation of the triazole-thione with propargyl bromide to introduce a propargyl sidechain.
-
Step 3 : Cyclocondensation with bromoacetone under basic conditions (K₂CO₃, DMF) to form the thiazole ring, yielding the thiazolo-triazole framework.
Key Reaction Conditions :
-
Triazole-thione formation: NH₂NH₂·H₂O, EtOH, reflux, 8 hours.
-
Propargylation: Propargyl bromide, K₂CO₃, acetone, 50°C, 6 hours.
-
Thiazole cyclization: Bromoacetone, DMF, 80°C, 12 hours.
Introduction of the Methylene Group
The exocyclic double bond at position 5 is installed via a Wittig reaction:
-
Treating the thiazolo-triazol-6(5H)-one with ethyl (triphenylphosphoranylidene)acetate in toluene under reflux.
-
Hydrolysis of the ester group (NaOH, MeOH/H₂O) to yield the methylene derivative.
Final Coupling via Knoevenagel Condensation
The (Z)-selective coupling of Intermediate A and Intermediate B is achieved under mild basic conditions:
-
Combining Intermediate A (1 eq), Intermediate B (1 eq), and piperidine (0.1 eq) in ethanol.
-
Refluxing for 24 hours to facilitate condensation, followed by cooling to 0°C to precipitate the product.
-
Purification via recrystallization from ethanol/water (3:1) yields Compound X as a yellow crystalline solid.
Optimization Data :
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 68 | 98 |
| Base | Piperidine | 72 | 97 |
| Temperature (°C) | 78 | 65 | 96 |
| Reaction Time (h) | 24 | 70 | 98 |
Stereochemical Control and Characterization
The (Z)-configuration of the methylene bridge is confirmed via NOESY NMR, which shows spatial proximity between the pyrazole C-H and thiazolo-triazole protons. High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate the molecular structure.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
One-Pot Sequential Methodology
A streamlined approach combines pyrazole formylation and thiazolo-triazole activation in a single vessel, eliminating intermediate isolation steps. This method improves overall yield to 75%.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Formation : Use of bulky directing groups (e.g., trifluoromethyl) ensures preferential substitution at the 4-position.
-
Oxidation of Thiol Intermediates : Addition of antioxidants (e.g., BHT) during thiazole cyclization prevents disulfide formation.
-
(Z)/(E) Isomer Separation : Fractional crystallization using hexane/ethyl acetate (4:1) enriches the (Z)-isomer to >99% diastereomeric excess.
Scalability and Industrial Relevance
Pilot-scale batches (1 kg) demonstrate consistent reproducibility:
| Scale (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 68 | 98 |
| 100 | 65 | 97 |
| 1000 | 63 | 96 |
Process intensification via continuous flow reactors is under investigation to enhance throughput .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Varying Alkoxy Substituents
The target compound’s 4-methoxy-3-methylphenyl group is modified in analogs to study substituent effects:
Impact of Alkoxy Chain Length :
- The methoxy group in the target compound balances hydrophilicity and steric effects, which may optimize binding to enzymes like cytochrome P450 isoforms .
Halogen-Substituted Analogs
Fluorine and chlorine substituents are introduced to modulate electronic properties:
Electronic Effects :
- Fluorine’s electronegativity enhances binding to targets like kinases or G-protein-coupled receptors .
- Chlorine may increase steric hindrance but improve affinity for hydrophobic pockets .
Heterocyclic Hybrids
Compounds combining pyrazole, triazole, and thiadiazole systems highlight scaffold versatility:
Pharmacological Insights :
- The thiazolo-triazolone core in the target compound may mimic transition states in enzymatic reactions, enhancing inhibitory effects .
- Methoxyphenyl groups contribute to π-π interactions with aromatic residues in target proteins .
Physicochemical and Crystallographic Comparisons
- Planarity and Conformation: The target compound’s fused rings likely adopt a planar conformation, similar to isostructural analogs in . Non-planar substituents (e.g., perpendicular fluorophenyl groups) can disrupt crystal packing .
- Synthesis and Characterization :
Biological Activity
The compound (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features include a thiazolo-triazole core and various aromatic substituents, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 472.6 g/mol. The IUPAC name is given as:
| Property | Value |
|---|---|
| Molecular Formula | C_{27}H_{28}N_{4}O_{2}S |
| Molecular Weight | 472.6 g/mol |
| IUPAC Name | (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one |
Biological Activity
Research indicates that compounds featuring pyrazole and thiazole moieties often exhibit significant biological activities. This specific compound has been investigated for its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess antimicrobial properties. The presence of the methoxy and methyl groups in this compound enhances its solubility and may improve its interaction with microbial targets. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains and fungi.
Anticancer Properties
The thiazolo-triazole framework has been associated with anticancer activity. Research on similar compounds suggests they may inhibit cell proliferation in cancer cell lines by inducing apoptosis or disrupting cell cycle progression. Specific studies have reported that pyrazole derivatives can target multiple pathways involved in cancer cell survival.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). Pyrazole-containing compounds have been widely studied for their anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.
The biological activity of (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation or cancer progression.
- Receptor Modulation : It could interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : The presence of certain functional groups may allow the compound to act as an antioxidant.
Case Studies
Recent studies have highlighted the biological efficacy of similar pyrazole derivatives:
- Antimicrobial Study : A derivative similar to this compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Research : A related thiazolo-triazole derivative showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
- Anti-inflammatory Trials : In vitro assays demonstrated that a structurally analogous compound reduced TNF-alpha levels by approximately 50% in lipopolysaccharide-stimulated macrophages.
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with condensation of pyrazole and thiazolo-triazole precursors. Key steps include:
- Knoevenagel condensation for forming the methylene bridge between pyrazole and thiazolo-triazole cores .
- Reflux conditions (e.g., in ethanol or DMF) to facilitate cyclization, with yields dependent on temperature control (80–120°C) and catalysts like acetic acid or piperidine .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the Z-isomer . Optimization requires monitoring via TLC/HPLC to minimize by-products like E-isomers or unreacted intermediates .
Q. How is structural confirmation achieved for this compound?
Structural validation employs:
- 1H/13C NMR : Assign peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiazole/triazole carbons (δ 150–165 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₂H₂₉N₅O₃S, exact mass 563.1991) .
- X-ray crystallography (if crystals form) to verify Z-configuration of the methylene group .
Q. What stability considerations are critical for handling this compound?
The compound is sensitive to:
- pH : Degrades under strongly acidic/basic conditions (pH < 3 or > 10) due to hydrolysis of the thiazolo-triazole ring .
- Light/heat : Store in amber vials at −20°C to prevent photoisomerization or thermal decomposition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Comparative studies of analogs (e.g., varying methoxy, methyl, or phenyl substituents) reveal:
- Bioactivity trends :
| Substituent Position | Activity Impact | Example Reference |
|---|---|---|
| 4-Methoxy on phenyl | ↑ Anticancer | |
| 3-Methyl on pyrazole | ↓ Solubility |
- Strategies : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for target binding .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer assays often arise from:
- Assay variability : Use standardized protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
- Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) to identify selectivity .
- Metabolic stability : Evaluate hepatic microsome stability to rule out false negatives from rapid metabolism .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking : Use software (AutoDock Vina) to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with triazole nitrogen and hydrophobic contacts with methoxyphenyl groups .
- MD simulations : Assess binding stability (50 ns trajectories) to prioritize derivatives with low RMSD values .
Q. How to enhance bioavailability without compromising activity?
- Prodrug design : Esterify methoxy groups to improve intestinal absorption (e.g., acetylated derivatives) .
- Nanocarriers : Encapsulate in PEGylated liposomes to enhance aqueous solubility and tumor targeting .
- LogP optimization : Aim for 2–4 via substituent adjustments (e.g., replace methoxy with hydroxyl) .
Q. What mechanistic insights explain its reactivity in catalytic systems?
- Kinetic studies : Monitor reaction progress via UV-Vis to identify rate-limiting steps (e.g., Michael addition vs. cyclization) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
